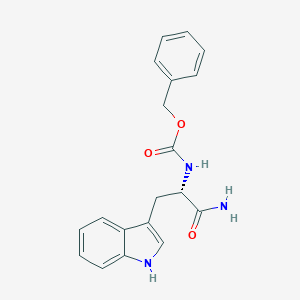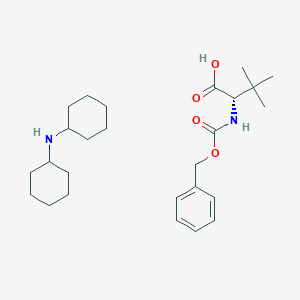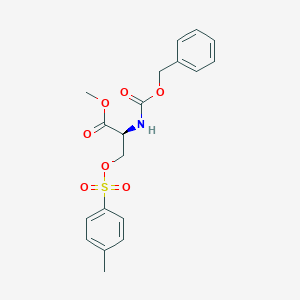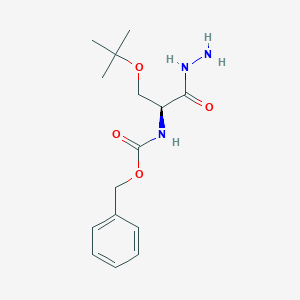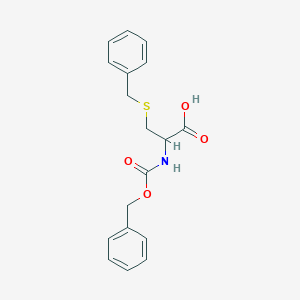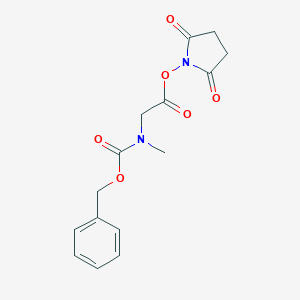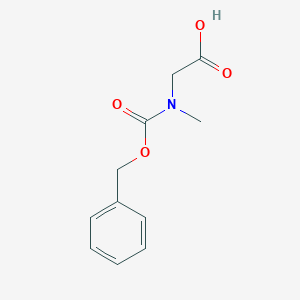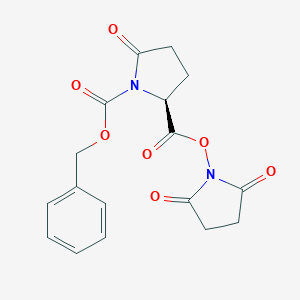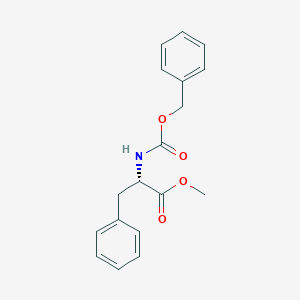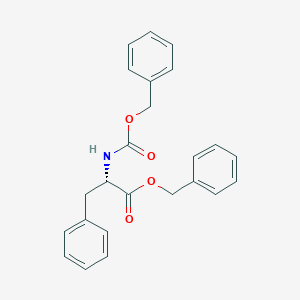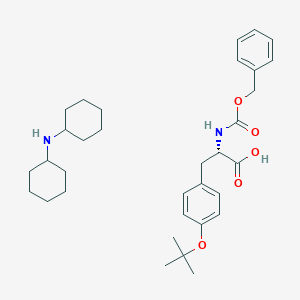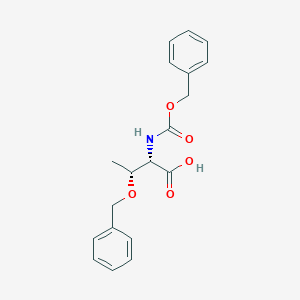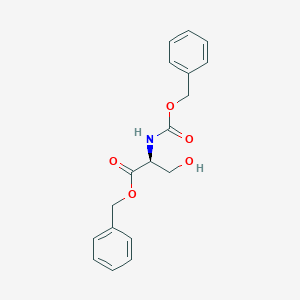
Z-Ser-obzl
Overview
Description
Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . It is commonly used as a building block in peptide synthesis and as a biochemical reagent . The compound appears as a white to off-white powder and is slightly soluble in water .
Mechanism of Action
Target of Action
Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-L-serine benzyl ester It has been suggested that it acts as a protease inhibitor, binding to the active site of the protease and preventing its normal function, leading to the inhibition of protein degradation .
Mode of Action
This binding prevents the enzyme from performing its normal function of protein degradation .
Biochemical Pathways
Given its role as a protease inhibitor, it can be inferred that it may impact pathways involving protein degradation .
Pharmacokinetics
It has a molecular weight of 329.35 and a predicted boiling point of 534.5±50.0 °C . It is slightly soluble in water and more soluble in chloroform and methanol . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
As a protease inhibitor, it is expected to inhibit protein degradation, which could have various downstream effects depending on the specific proteins and cells involved .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c This suggests that temperature and humidity may affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ser-obzl can be synthesized from benzyl chloroformate, DMAP (4-dimethylaminopyridine), and triethylamine in DMSO (dimethyl sulfoxide) as solvents . The reaction involves the protection of the serine derivative with benzyl chloroformate, followed by the addition of DMAP and triethylamine to facilitate the reaction . The product is then purified through standard work-up procedures.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound . The reaction conditions are optimized to ensure high purity and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
Z-Ser-obzl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Z-Ser-obzl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of fine chemicals and specialty compounds.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-serine benzyl ester: Similar in structure and used in peptide synthesis.
Z-®-Ama(OBzl)-(S)-Phe-OMe: Used in the synthesis of sweet peptides.
Uniqueness
Z-Ser-obzl is unique due to its specific structure, which allows it to act as a versatile building block in peptide synthesis and as a biochemical reagent. Its ability to inhibit proteases makes it valuable in pharmaceutical research and development .
Properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDPGHZHFJLBZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426341 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21209-51-8 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



